molecular formula C22H16FN3OS B11668111 N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide

N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide

Cat. No.: B11668111
M. Wt: 389.4 g/mol
InChI Key: DBRGAPFXWNIBOT-UHFFFAOYSA-N
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Description

N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide typically involves the reaction of 5-(diphenylmethyl)-1,3,4-thiadiazole-2-amine with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzamide derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide is unique due to the presence of both the thiadiazole ring and the fluorobenzamide group. This combination imparts specific chemical and biological properties that are not observed in similar compounds. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C22H16FN3OS

Molecular Weight

389.4 g/mol

IUPAC Name

N-(5-benzhydryl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide

InChI

InChI=1S/C22H16FN3OS/c23-18-14-8-7-13-17(18)20(27)24-22-26-25-21(28-22)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,24,26,27)

InChI Key

DBRGAPFXWNIBOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN=C(S3)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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